Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, an amide linkage, and a cyclohexane ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that similar compounds have shown antibacterial activities against gram-positive and gram-negative bacteria .
Biochemical Pathways
Similar compounds have been used as precursors for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene .
Result of Action
Similar compounds have shown promising features that could be correlated with their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Acetylation: The intermediate amide is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Hydrolysis: 4-(2-(Cyclohexanecarboxamido)acetamido)benzoic acid.
Reduction: Ethyl 4-(2-(cyclohexanemethylamino)acetamido)benzoate.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but with a cyano group instead of the cyclohexane ring.
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the cyclohexane ring, which can influence its biological activity and chemical reactivity. This structural feature may confer specific properties that are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZYYADNGALDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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